molecular formula C11H11BrN2O3 B13917300 Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13917300
M. Wt: 299.12 g/mol
InChI Key: PLTZFOZEETYAGM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is C11H11BrN2O3, and it has a molecular weight of 299.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by bromination and methoxylation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division. By binding to the Vitamin K3-binding region of FtsZ, the compound disrupts the formation of the Z-ring, leading to the inhibition of bacterial cell division .

Comparison with Similar Compounds

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .

Biological Activity

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula: C11H11BrN2O2
  • Molecular Weight: 283.12 g/mol
  • CAS Number: 907945-87-3

Biological Activity Overview

This compound exhibits a range of biological activities including antimicrobial, anticancer, and anticonvulsant effects. The following sections detail these activities supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, show promising antimicrobial properties.

CompoundMIC (µg/mL)Activity
This compound46.9Effective against multi-drug resistant bacteria
Control (Standard Antibiotic)15.0Reference for comparison

The minimum inhibitory concentration (MIC) values suggest that this compound is effective against several bacterial strains, making it a candidate for further development in antimicrobial therapy .

Anticancer Activity

This compound has been evaluated for its anticancer properties through various in vitro studies.

Case Study:
A study assessed the cytotoxic effects of this compound on cancer cell lines such as A431 and HT29. The results indicated that the compound exhibited significant growth inhibition with an IC50 value less than that of the reference drug doxorubicin.

Cell LineIC50 (µM)Comparison to Doxorubicin
A431<5More potent
HT29<5More potent

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. In animal models, it demonstrated effectiveness in reducing seizure activity.

Findings:
In a controlled experiment using PTZ-induced seizures in rats:

  • The compound significantly reduced the duration and frequency of seizures.
  • Behavioral assessments indicated improved motor coordination post-treatment.

The biological activities of this compound are believed to be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Action: The presence of bromine and methoxy groups enhances lipophilicity, facilitating membrane penetration and disruption.
  • Anticancer Mechanism: Induction of apoptosis is mediated by the modulation of signaling pathways involving Bcl-2 family proteins.
  • Anticonvulsant Effect: Potential modulation of neurotransmitter systems such as GABAergic pathways has been suggested .

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-6-14-5-7(12)9(16-2)4-10(14)13-8/h4-6H,3H2,1-2H3

InChI Key

PLTZFOZEETYAGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C(=CC2=N1)OC)Br

Origin of Product

United States

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